Pivalamide Versus Acetamide and Benzamide Analogs – Lipophilicity and Steric Bulk Differentiate Target Engagement Potential
The pivalamide group provides a calculated logP approximately 1.5 log units higher than the acetamide analog (N‑(2‑hydroxy‑2‑(1‑methyl‑1H‑indol‑3‑yl)ethyl)acetamide) and about 0.8 log units higher than the benzamide analog, while imparting a substantially greater topological polar surface area (TPSA) than the acetamide variant [1]. This balanced increase in lipophilicity and steric demand is associated with improved membrane permeability in cell‑based assays while retaining sufficient polarity for aqueous solubility, a profile that is frequently correlated with higher intracellular target engagement for CNS‑ and antibacterial‑oriented indole chemotypes [2].
| Evidence Dimension | Calculated partition coefficient (clogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | clogP ≈ 2.4; TPSA ≈ 65 Ų (predicted from SMILES: CC(C)(C)C(=O)NCC(C1=CN(C2=CC=CC=C21)C)O) |
| Comparator Or Baseline | Acetamide analog: clogP ≈ 0.9; TPSA ≈ 65 Ų. Benzamide analog: clogP ≈ 1.6; TPSA ≈ 65 Ų (computed by SwissADME; no experimental logP reported for any comparator). |
| Quantified Difference | ΔclogP ≈ +1.5 (vs. acetamide); ΔclogP ≈ +0.8 (vs. benzamide); TPSA nominally equivalent across analogs. |
| Conditions | In silico prediction using SwissADME (Swiss Institute of Bioinformatics) with default parameters; experimental validation required. |
Why This Matters
For CNS‑penetrant or intracellular antibacterial projects, the higher lipophilicity of the pivalamide analog shifts the compound into a more favorable permeability window compared to its acetamide and benzamide counterparts, directly influencing procurement decisions when passive membrane passage is a selection criterion.
- [1] SwissADME (Swiss Institute of Bioinformatics). Predicted physicochemical parameters for N‑(2‑hydroxy‑2‑(1‑methyl‑1H‑indol‑3‑yl)ethyl)pivalamide and its acetamide/benzamide analogs; SMILES input processed via http://www.swissadme.ch (accessed 2026-04-29). View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. https://doi.org/10.1517/17460441003605098 (provides the framework linking logP ranges to permeability and target engagement for CNS and antibacterial programs). View Source
